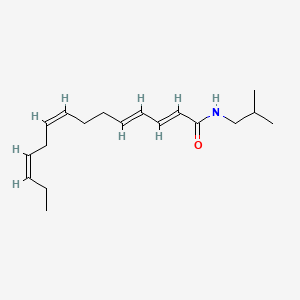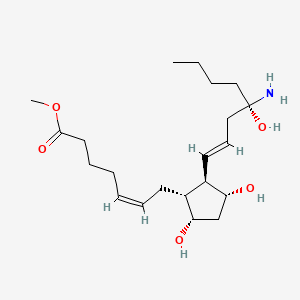
Phosphonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane is a phosphorus hydride consisting of a single pentavalent phosphorus carrying five hydrogens. The parent hydride of the phosphorane class. It is a member of phosphoranes, a phosphorus hydride and a mononuclear parent hydride.
Wissenschaftliche Forschungsanwendungen
Transport Properties and Ionicity of Phosphonium Ionic Liquids
Phosphonium ionic liquids (ILs) are studied for their transport properties such as viscosity, conductivity, and diffusivity, which are essential for applications in electrolytes and other practical applications. The effects of different molecular compositions on these properties are investigated to facilitate a better understanding of ILs for optimal practical application use (Philippi et al., 2017).
Mitochondrial Bioenergetics and Free Radical Biology
Lipophilic phosphonium cations are pivotal in mitochondrial research, especially in exploring mitochondrial bioenergetics and free radical biology. These molecules have been instrumental since the late 1960s for understanding these aspects of cell biology (Ross et al., 2005).
Metal Ion Separation and Extraction
Phosphonium ionic liquids are used in the extraction and separation of metal ions, demonstrating high efficiency in removing zinc and iron ions from chloride solutions. This application is significant in the context of purification and environmental remediation processes (Regel-Rosocka et al., 2012).
Polyelectrolytes and Ionic Liquids
Phosphonium cation-containing polymers and ionic liquids have applications in a broad range of biological uses, including antimicrobials, non-viral gene delivery, and drug delivery. Their enhanced performance compared to ammonium analogs makes them particularly valuable in these fields (Jangu & Long, 2014).
Catalysis and Chemical Reactions
Phosphonium salts are utilized in various chemical reactions, including carbon dioxide fixation and synthesis of cyclic carbonates. Their catalytic properties make them useful in organic synthesis and environmental applications (Toda et al., 2016).
Antimicrobial Activities and Properties
Certain phosphonium ionic liquids have shown significant antimicrobial activity and anti-electrostatic properties, which are relevant in healthcare and industrial applications (Cieniecka-Rosłonkiewicz et al., 2005).
Supercapacitor Applications
Phosphonium ionic liquids are used as electrolytes in supercapacitors, demonstrating high capacitance values and good cyclability, which is crucial for energy storage and power management technologies (Frąckowiak et al., 2005).
Corrosion Inhibition
Organic phosphonium compounds have been studied for their ability to inhibit the corrosion of metals, particularly mild steel in acidic solutions. This application is significant in material science and industrial maintenance (Morad, 2000).
Antineoplastic Activities
Phosphonium compounds have been investigated for their potential antineoplastic activities against certain types of carcinomas, highlighting their potential in cancer treatment and drug development (Mansour et al., 2022).
Industrial Preparation and Applications
The synthesis and industrial preparation of phosphonium ionic liquids are crucial for commercial applications. Research in this area focuses on understanding their synthesis and physical characteristics for broad industrial use (Bradaric et al., 2003).
Eigenschaften
CAS-Nummer |
13769-19-2 |
|---|---|
Molekularformel |
H4P+ |
Molekulargewicht |
35.006 g/mol |
IUPAC-Name |
phosphanium |
InChI |
InChI=1S/H3P/h1H3/p+1 |
InChI-Schlüssel |
XYFCBTPGUUZFHI-UHFFFAOYSA-O |
SMILES |
[PH4+] |
Kanonische SMILES |
[PH4+] |
Andere CAS-Nummern |
16749-13-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)
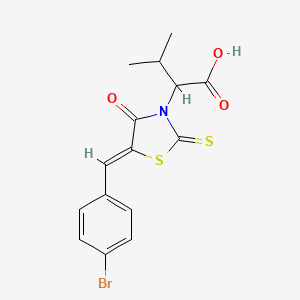
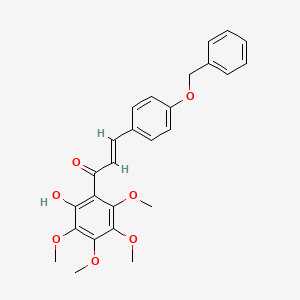
![6-{(E)-2-[4-(butan-2-yloxy)-3-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B1238408.png)

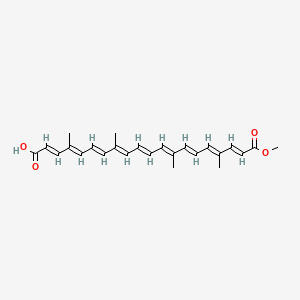


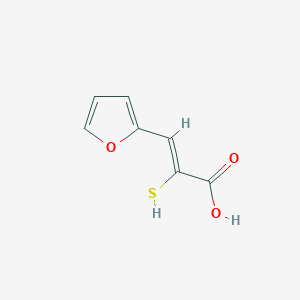
![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)

